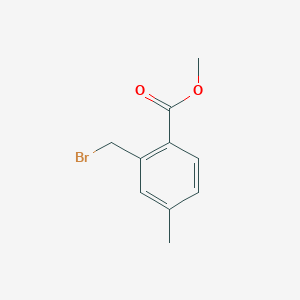

2-Bromomethyl-4-methyl-benzoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOZAPAPEBTBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromomethyl-4-methyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromomethyl-4-methyl-benzoic acid methyl ester (CAS No. 622847-32-9), a key synthetic intermediate in organic chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge, outlines a highly probable synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with closely related structural analogs. The document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both theoretical grounding and practical insights into the handling and utilization of this versatile building block.

Introduction and Chemical Identity

This compound, with the IUPAC name methyl 2-(bromomethyl)-4-methylbenzoate, is a substituted aromatic carboxylic acid ester. Its structure features a benzene ring substituted with a bromomethyl group, a methyl group, and a methoxycarbonyl group. The strategic placement of the reactive bromomethyl group ortho to the ester and para to the methyl group makes it a valuable intermediate for the synthesis of more complex molecular architectures. While its direct applications are not widely reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in drug discovery and development.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 622847-32-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₁BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 243.10 g/mol | --INVALID-LINK-- |

| IUPAC Name | methyl 2-(bromomethyl)-4-methylbenzoate | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of benzylic bromides from methyl-substituted aromatic compounds is the Wohl-Ziegler reaction . This free-radical chain reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions.

The synthesis of this compound would proceed in two main stages: esterification of the parent carboxylic acid followed by benzylic bromination.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Representative Experimental Protocol

Step 1: Synthesis of Methyl 2,4-dimethylbenzoate

-

To a solution of 2,4-dimethylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dimethylbenzoate.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate in a suitable solvent such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative like acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.[1]

-

Monitor the reaction by TLC or GC-MS. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the CCl₄ solvent.[1]

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-methylbenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-(bromomethyl)-4-methylbenzoate, a potentially valuable yet lesser-documented organic intermediate. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it may be a novel or infrequently synthesized molecule, its synthesis is highly feasible through established chemical transformations. This document will therefore focus on a proposed synthetic route, predicted physicochemical properties, potential applications in drug discovery and organic synthesis, and essential safety protocols.

Chemical Identity and Structure

Methyl 2-(bromomethyl)-4-methylbenzoate is a disubstituted aromatic ester. Its structure, characterized by a benzene ring with a methyl ester group, a bromomethyl group at position 2, and a methyl group at position 4, suggests its utility as a versatile building block in organic synthesis. The presence of the reactive bromomethyl group makes it a potent alkylating agent, enabling the introduction of the 2-methoxycarbonyl-5-methylbenzyl moiety into a variety of molecules.

Table 1: Predicted Physicochemical Properties of Methyl 2-(bromomethyl)-4-methylbenzoate

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₁BrO₂ | Based on chemical structure |

| Molecular Weight | 243.10 g/mol | Calculated from atomic weights |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar brominated benzoates |

| Boiling Point | > 250 °C (decomposes) | Extrapolation from related compounds |

| Melting Point | < 25 °C | Analogy with similar brominated benzoates |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); insoluble in water | General solubility of non-polar organic compounds |

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient synthetic route to methyl 2-(bromomethyl)-4-methylbenzoate is via the free-radical bromination of its precursor, methyl 2,4-dimethylbenzoate. This reaction, a variation of the well-established Wohl-Ziegler bromination, selectively targets the benzylic protons of a methyl group on an aromatic ring.

The Precursor: Methyl 2,4-dimethylbenzoate

The synthesis begins with the readily available 2,4-dimethylbenzoic acid. Esterification of this carboxylic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid), yields methyl 2,4-dimethylbenzoate. This is a standard and high-yielding reaction in organic chemistry.

Selective Benzylic Bromination

The key step is the selective bromination of one of the two methyl groups of methyl 2,4-dimethylbenzoate. The methyl group at the 2-position is sterically hindered by the adjacent ester group, which can influence the regioselectivity of the bromination. However, both methyl groups are activated for benzylic bromination. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or cyclohexane.

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of methyl 2,4-dimethylbenzoate, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of NBS to yield the desired product, methyl 2-(bromomethyl)-4-methylbenzoate, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate NBS and continue the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Diagram 1: Proposed Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

Caption: Synthetic pathway to methyl 2-(bromomethyl)-4-methylbenzoate.

Experimental Protocol

Materials:

-

Methyl 2,4-dimethylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.

-

Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure methyl 2-(bromomethyl)-4-methylbenzoate.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the bromomethyl group can be identified by a characteristic singlet in the ¹H NMR spectrum around 4.5-4.8 ppm.

Potential Applications in Drug Development and Organic Synthesis

The bifunctional nature of methyl 2-(bromomethyl)-4-methylbenzoate, possessing both a reactive electrophilic center (the bromomethyl group) and a modifiable ester group, makes it a valuable intermediate for the synthesis of complex organic molecules.

As a Building Block for Heterocyclic Synthesis

The bromomethyl group is an excellent precursor for the formation of heterocyclic rings. It can react with various nucleophiles, such as amines, thiols, and alcohols, to construct five- or six-membered rings, which are common scaffolds in many pharmaceutical agents.

Diagram 2: Application in Heterocycle Synthesis

Caption: General scheme for heterocycle synthesis.

In the Synthesis of Bioactive Molecules

The 2-methoxycarbonyl-5-methylbenzyl moiety that can be introduced using this reagent may be a key structural feature in various bioactive molecules. Its utility is analogous to other substituted benzyl bromides that are widely used in the synthesis of pharmaceuticals. For example, similar structures are found in certain classes of enzyme inhibitors and receptor antagonists.

In Medicinal Chemistry as a Linker

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as amines or alcohols, using standard peptide coupling reagents. This allows methyl 2-(bromomethyl)-4-methylbenzoate to function as a linker, connecting different pharmacophores to create novel drug candidates.

Safety and Handling

As a brominated organic compound and a potential alkylating agent, methyl 2-(bromomethyl)-4-methylbenzoate should be handled with caution.

-

Toxicity: While specific toxicity data is unavailable, it should be treated as a hazardous substance. Alkylating agents are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(bromomethyl)-4-methylbenzoate, while not a commonly cataloged chemical, represents a synthetically accessible and potentially valuable building block for researchers in organic synthesis and drug discovery. The proposed synthetic route via benzylic bromination of methyl 2,4-dimethylbenzoate is based on well-established and reliable chemical principles. Its reactive nature opens up possibilities for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal chemistry. As with any reactive chemical, adherence to strict safety protocols is paramount during its synthesis and handling.

2-Bromomethyl-4-methyl-benzoic acid methyl ester structure and properties.

An In-depth Technical Guide to 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, properties, synthesis, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Molecular Structure and Identification

This compound, with the CAS number 622847-32-9 , is a substituted toluene derivative. Its structure features a benzene ring substituted with a bromomethyl group, a methyl group, and a methyl ester group. The strategic placement of these functional groups makes it a versatile reagent in organic synthesis.[1]

The IUPAC name for this compound is methyl 2-(bromomethyl)-4-methylbenzoate .[1] Its molecular formula is C10H11BrO2, and it has a molecular weight of approximately 243.1 g/mol .[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this molecule are dictated by its functional groups. The presence of the bromine atom and the polar ester group influences its solubility and reactivity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 622847-32-9 | [1] |

| Molecular Formula | C10H11BrO2 | [1] |

| Molecular Weight | 243.1 g/mol | [1] |

| IUPAC Name | methyl 2-(bromomethyl)-4-methylbenzoate | [1] |

| SMILES | COC(=O)C1=CC=C(C)C=C1CBr | [1][2] |

| InChI | InChI=1S/C10H11BrO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,6H2,1-2H3 | [2] |

Spectroscopic Data:

Spectroscopic analysis is crucial for confirming the structure and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, the protons of the methyl group, and the protons of the methyl ester.[2]

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbons.[2]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and other bands corresponding to the aromatic ring and C-Br bond.[2]

Synthesis and Reactivity

Proposed Synthesis:

A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted precursor. In this case, this compound can be synthesized from methyl 2,4-dimethylbenzoate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for similar bromination reactions.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl4).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (around 80-90 °C) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

NBS as Brominating Agent: NBS is chosen as the source of bromine because it provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over addition to the aromatic ring.

-

Radical Initiator: AIBN or BPO is essential to initiate the radical chain reaction by generating the initial bromine radicals.

-

Solvent: A non-polar solvent like CCl4 is used to dissolve the reactants and facilitate the radical reaction.

Reactivity:

The reactivity of this compound is dominated by the benzylic bromide. The C-Br bond is relatively weak and is prone to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

Applications in Research and Drug Development

As a bifunctional molecule, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific applications for this exact isomer are not widely documented, its structural motifs are found in various biologically active compounds. Related isomers, such as methyl 4-(bromomethyl)benzoate, are crucial intermediates in the synthesis of drugs like the anticancer agent Imatinib, as well as potential anti-HIV agents and aldose reductase inhibitors.[4][5]

Caption: Role as a versatile building block in organic synthesis.

This compound allows for the introduction of the 2-methoxycarbonyl-5-methylbenzyl moiety into various molecular scaffolds. This can be particularly useful in generating libraries of related compounds for high-throughput screening in the early stages of drug discovery.

Safety and Handling

Hazard Identification:

Based on data for similar bromomethylated aromatic compounds, this compound is expected to be a hazardous substance.[6][7][8]

-

Corrosive: Likely to cause severe skin burns and eye damage.[8]

-

Lachrymator: Can cause tearing and irritation to the eyes and respiratory tract.[9]

-

Toxic: May be harmful if swallowed or inhaled.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and bases.[6][9]

References

- 1. This compound 97% | CAS: 622847-32-9 | AChemBlock [achemblock.com]

- 2. This compound(622847-32-9) 1H NMR [m.chemicalbook.com]

- 3. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. 4-(Bromomethyl)benzoic Acid Methyl Ester | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

1H NMR spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS No. 622847-32-9). As a key intermediate in organic synthesis and drug development, unequivocal structural confirmation is paramount. This document, intended for researchers, chemists, and drug development professionals, offers a detailed prediction of the proton NMR spectrum, including chemical shifts (δ), integration values, and multiplicity patterns. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring a high-fidelity spectrum and discusses the rationale behind key procedural steps, ensuring both accuracy and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹H NMR, specifically, provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For complex intermediates like this compound, a thorough understanding of its ¹H NMR spectrum is critical for verifying its identity, assessing purity, and ensuring the success of subsequent synthetic steps.

The subject molecule is a 1,2,4-trisubstituted benzene derivative, featuring three distinct functional groups that each exert a unique electronic influence on the molecule's protons: an electron-withdrawing methyl ester group (-COOCH₃), a weakly electron-withdrawing bromomethyl group (-CH₂Br), and an electron-donating methyl group (-CH₃). These competing electronic effects result in a nuanced and well-resolved aromatic region, while the aliphatic protons provide clear, singlet resonances characteristic of their respective environments.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound contains five distinct proton environments, which are expected to produce five unique signals in the ¹H NMR spectrum.

Figure 1: Structure of this compound with Proton Labeling

(Note: Standard IUPAC numbering is adjusted for clarity in proton assignment discussion.)

Aromatic Protons (δ 7.0 - 8.0 ppm)

The 1,2,4-substitution pattern gives rise to three distinct aromatic protons. Their chemical shifts are influenced by the electronic nature of the substituents on the ring.[1][2]

-

H-6 (Predicted δ ~ 7.8-8.0 ppm, Doublet, 1H): This proton is positioned ortho to the strongly electron-withdrawing methyl ester group, which causes a significant downfield shift (deshielding).[3][4] It is expected to appear as a doublet due to coupling with the adjacent H-5 proton (ortho-coupling, ³J). The typical range for ortho coupling constants is 7-10 Hz.[2][5]

-

H-5 (Predicted δ ~ 7.2-7.4 ppm, Doublet of Doublets, 1H): This proton is located ortho to the electron-donating methyl group, which provides a shielding effect. It experiences coupling from two different neighboring protons: ortho-coupling with H-6 (³J ≈ 7-10 Hz) and meta-coupling with H-3 (⁴J ≈ 2-3 Hz).[6] This will result in a doublet of doublets splitting pattern.

-

H-3 (Predicted δ ~ 7.4-7.6 ppm, Doublet, 1H): This proton is ortho to the bromomethyl group and meta to the electron-withdrawing methyl ester. It will be split into a doublet by meta-coupling with H-5 (⁴J ≈ 2-3 Hz).[6] Its chemical shift will be moderately downfield.

Bromomethyl Protons (-CH₂Br) (δ ~ 4.5-4.8 ppm)

-

Signal (Predicted δ ~ 4.7 ppm, Singlet, 2H): The protons of the bromomethyl group are benzylic and are attached to a carbon bearing an electronegative bromine atom. This combination of the aromatic ring current and bromine's inductive effect results in a characteristic downfield shift.[7][8] The resonance of benzylic bromides is typically observed in the δ 3.4–4.7 ppm region.[7] As there are no adjacent non-equivalent protons, this signal will appear as a sharp singlet, integrating to two protons.

Methyl Ester Protons (-OCH₃) (δ ~ 3.8-4.0 ppm)

-

Signal (Predicted δ ~ 3.9 ppm, Singlet, 3H): The methyl protons of the ester group are attached to an oxygen atom, which is highly electronegative. This deshielding environment consistently places their signal in the δ 3.7-4.1 ppm range.[9][10] This signal will be a singlet, integrating to three protons.

Aromatic Methyl Protons (-CH₃) (δ ~ 2.3-2.5 ppm)

-

Signal (Predicted δ ~ 2.4 ppm, Singlet, 3H): The protons of the methyl group attached directly to the aromatic ring are in a benzylic position.[11] Their chemical shift is slightly downfield compared to a simple alkane methyl group.[12] This signal will appear as a singlet, integrating to three protons.

Data Summary

The predicted ¹H NMR spectral data for this compound are summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Aromatic) | ~ 7.8-8.0 | 1H | Doublet (d) | ³J ≈ 7-10 |

| H-3 (Aromatic) | ~ 7.4-7.6 | 1H | Doublet (d) | ⁴J ≈ 2-3 |

| H-5 (Aromatic) | ~ 7.2-7.4 | 1H | Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 |

| -CH₂Br (Bromomethyl) | ~ 4.7 | 2H | Singlet (s) | N/A |

| -OCH₃ (Methyl Ester) | ~ 3.9 | 3H | Singlet (s) | N/A |

| Ar-CH₃ (Aromatic Methyl) | ~ 2.4 | 3H | Singlet (s) | N/A |

Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following self-validating protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the process.

Sample Preparation

-

Analyte Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

-

Rationale: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without risking solubility issues or signal distortion from oversaturation.

-

-

Solvent Selection & Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Rationale: CDCl₃ is a standard choice for its ability to dissolve a wide range of non-polar to moderately polar organic compounds.[4] The deuterium atom provides a lock signal for the spectrometer to maintain field stability. TMS is the universally accepted internal standard, with its protons defined as 0.0 ppm for chemical shift referencing.[11][13]

-

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR probe.

-

Rationale: Proper filling height is crucial for optimal magnetic field shimming and to avoid artifacts from the liquid-gas meniscus.

-

NMR Instrument Setup & Data Acquisition (400 MHz Spectrometer)

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃.

-

Rationale: The lock system compensates for any magnetic field drift during the experiment, ensuring stable and accurate frequency measurements.

-

-

Shimming: Perform automated or manual shimming on the sample.

-

Rationale: Shimming optimizes the homogeneity of the magnetic field (B₀) across the sample volume. Poor shimming results in broad, distorted peaks and loss of resolution, which can obscure fine coupling details.[6]

-

-

Tuning and Matching: Tune and match the NMR probe to the resonant frequency of ¹H nuclei.

-

Rationale: This step maximizes the efficiency of radiofrequency (RF) pulse transmission and signal detection, which is critical for achieving a high signal-to-noise ratio.

-

-

Acquisition Parameters: Set the following standard ¹H acquisition parameters:

-

Pulse Angle: 30-45 degrees. (Rationale: A smaller flip angle allows for a shorter relaxation delay without saturating the signal, increasing throughput.)

-

Acquisition Time (at): 2-4 seconds. (Rationale: Ensures sufficient time to capture the full decay of the signal (FID), leading to high digital resolution.)

-

Relaxation Delay (d1): 1-2 seconds. (Rationale: Allows protons to return to thermal equilibrium between scans, ensuring quantitative integration.)

-

Number of Scans (ns): 8-16. (Rationale: Signal-to-noise improves with the square root of the number of scans. This range provides excellent quality for a moderately concentrated sample.)

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

-

Rationale: The window function improves the signal-to-noise ratio at the cost of a minor loss in resolution. The Fourier transform converts the time-domain signal (FID) into the frequency-domain spectrum.

-

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Integrate all signals to determine the relative ratios of the protons. Calibrate the integration by setting one of the known singlet signals (e.g., -OCH₃) to its theoretical value of 3.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition process.

Caption: A flowchart of the experimental workflow for acquiring and processing the ¹H NMR spectrum.

Potential Impurities and Synthetic Considerations

The most common synthesis of this compound involves the free-radical bromination of methyl 2,4-dimethylbenzoate using a reagent like N-bromosuccinimide (NBS).[14] Potential impurities that could be observed in the ¹H NMR spectrum include:

-

Starting Material (Methyl 2,4-dimethylbenzoate): The presence of this would be indicated by two distinct aromatic methyl singlets around δ 2.3-2.5 ppm and the absence of the -CH₂Br signal at ~δ 4.7 ppm.

-

Dibrominated Side-Product: Bromination at the 4-methyl position could also occur, leading to a more complex spectrum. The appearance of a second bromomethyl singlet and altered aromatic patterns would signal this impurity.

Careful monitoring of the reaction and purification by column chromatography or recrystallization is essential to obtain a pure sample, which can be verified by the clean, well-resolved spectrum described in this guide.

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its structural verification. The key diagnostic features are the three distinct aromatic signals with characteristic splitting patterns, and the three sharp singlets in the aliphatic region corresponding to the bromomethyl, methyl ester, and aromatic methyl protons. By following the detailed analytical interpretation and the robust experimental protocol outlined in this guide, researchers and scientists can confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity of their work in drug discovery and chemical development.

References

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-(bromomethyl)-4-methylbenzoate

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 2-(bromomethyl)-4-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and characterization of organic molecules. This document moves beyond a simple data sheet, offering insights into spectral prediction, experimental design, and data validation, reflecting a field-proven approach to spectroscopic analysis.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, providing information about its chemical environment, hybridization, and connectivity.[2][3] For a molecule such as methyl 2-(bromomethyl)-4-methylbenzoate, which possesses multiple substituents on an aromatic ring, ¹³C NMR is crucial for confirming its specific isomeric structure.

The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to the electronic environment.[1] Electronegative atoms and the presence of π-systems, for instance, significantly influence the resonance frequency of a carbon nucleus.[1][4] In this guide, we will first predict the ¹³C NMR spectrum of methyl 2-(bromomethyl)-4-methylbenzoate based on established substituent effects and then outline a robust experimental protocol for its acquisition and validation.

Predicted ¹³C NMR Spectrum of Methyl 2-(bromomethyl)-4-methylbenzoate

Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for methyl 2-(bromomethyl)-4-methylbenzoate, we can predict the chemical shifts by analyzing the substituent effects of the methyl (-CH₃), bromomethyl (-CH₂Br), and methyl ester (-COOCH₃) groups on the benzene ring. The prediction is based on the known ¹³C NMR data of related compounds such as toluene, methyl benzoate, and other substituted aromatic systems.[4][5]

The structure of methyl 2-(bromomethyl)-4-methylbenzoate with the IUPAC numbering is shown below:

Caption: Molecular structure of methyl 2-(bromomethyl)-4-methylbenzoate.

Below is a table summarizing the predicted ¹³C NMR chemical shifts for methyl 2-(bromomethyl)-4-methylbenzoate.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | 166 - 170 | The carbonyl carbon of an ester typically resonates in this downfield region.[6][7] |

| C4 | 140 - 145 | Aromatic carbon attached to the electron-donating methyl group, expected to be deshielded. |

| C2 | 135 - 140 | Aromatic carbon bearing the bromomethyl group; the inductive effect of the bromine will cause deshielding. |

| C1 | 130 - 135 | Aromatic carbon attached to the ester group. |

| C6 | 128 - 132 | Aromatic CH ortho to the ester group. |

| C5 | 127 - 131 | Aromatic CH ortho to the methyl group. |

| C3 | 125 - 129 | Aromatic CH meta to the ester and methyl groups. |

| -OCH₃ | 51 - 55 | The methyl carbon of the ester group.[8] |

| -CH₂Br | 30 - 35 | The benzylic carbon is deshielded by the attached bromine atom. |

| -CH₃ | 20 - 25 | The methyl carbon attached to the aromatic ring. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, a systematic approach to sample preparation and instrument setup is essential. The following protocol is a self-validating system designed to ensure data integrity.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered.

-

Concentration: Prepare a solution of approximately 10-50 mg of methyl 2-(bromomethyl)-4-methylbenzoate in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[9]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[1]

-

Pulse Sequence: A standard single-pulse sequence with a 90° pulse angle is typically sufficient.

-

Acquisition Time (AT): Set the acquisition time to 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR.[1] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Spectral Assignment and Validation

A crucial step after acquiring the spectrum is the unambiguous assignment of each signal to a specific carbon atom in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer)

To aid in the assignment, a DEPT experiment is highly recommended. This technique differentiates carbon signals based on the number of attached protons:

-

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

-

DEPT-90: Shows signals only for CH carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Quaternary carbons (including the C=O) will be absent in all DEPT spectra. This information is invaluable for distinguishing between the different types of carbons in methyl 2-(bromomethyl)-4-methylbenzoate.

2D NMR Techniques

For complete and confident assignment, especially of the aromatic carbons, two-dimensional (2D) NMR experiments are powerful tools:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for assigning quaternary carbons and for confirming the connectivity of different fragments within the molecule.

The following diagram illustrates the workflow for acquiring and validating the ¹³C NMR data.

Caption: Workflow for ¹³C NMR data acquisition and validation.

Conclusion

This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the ¹³C NMR spectrum of methyl 2-(bromomethyl)-4-methylbenzoate. By combining theoretical predictions with a rigorous and self-validating experimental protocol, researchers can confidently elucidate and confirm the structure of this and other complex organic molecules. The use of advanced techniques such as DEPT and 2D NMR is emphasized as a best practice for unambiguous spectral assignment, ensuring the highest level of scientific integrity in structural characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chegg.com [chegg.com]

- 9. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the FTIR Spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a mechanistic interpretation of the spectrum, grounded in the principles of molecular vibrations and electronic effects. We will dissect the spectrum region by region, correlating specific absorption bands with the molecule's distinct functional groups: the aromatic ring, the methyl ester, the benzylic bromide, and the methyl substituent. This guide is designed to be a self-validating resource, providing not only the "what" but the "why" behind the spectral features, supported by authoritative references.

Introduction: The Molecule and the Method

This compound is a bespoke building block in organic synthesis, valued for its reactive bromomethyl group and ester functionality, which allow for sequential chemical modifications. Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps.

FTIR spectroscopy is an indispensable analytical technique for this purpose.[1][2] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[4] This absorption pattern creates a unique spectral "fingerprint," revealing the functional groups present.[2][4][5] For the target molecule, FTIR allows for rapid confirmation of the key ester group, the aromatic substitution pattern, and the presence of aliphatic C-H bonds.

Structural Features and Expected Vibrational Modes

To interpret the spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its own set of characteristic vibrations.

-

Aromatic Ring (1,2,4-Trisubstituted): The benzene ring gives rise to several distinct absorptions.

-

Methyl Ester (-COOCH₃): This is arguably the most prominent feature, with a strong carbonyl (C=O) stretch and characteristic C-O stretches.

-

Aliphatic Groups (-CH₃ and -CH₂Br): The methyl group on the ring and the bromomethyl group provide signals in the C-H stretching and bending regions.

-

Carbon-Bromine Bond (C-Br): This bond has a characteristic stretching vibration in the low-frequency fingerprint region.

The interplay of these groups, particularly the conjugation of the ester with the aromatic ring, influences the precise position of their absorption bands.

A Guided Tour Through the FTIR Spectrum

An FTIR spectrum is typically analyzed in two main parts: the Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹) and the Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹).

This region is dominated by stretching vibrations of key functional groups.

-

Aromatic and Aliphatic C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):

-

Aromatic =C-H Stretch (~3100-3000 cm⁻¹): A key diagnostic feature for any aromatic compound is the presence of C-H stretching vibrations just above 3000 cm⁻¹.[6][7] These bands are typically of weak to medium intensity.[8][9] For this compound, we expect to see one or more small, sharp peaks in this area, corresponding to the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch (~3000-2850 cm⁻¹): Just below 3000 cm⁻¹, we find the stretching vibrations for the sp³-hybridized C-H bonds of the methyl (-CH₃) and bromomethyl (-CH₂Br) groups.[9][10] These absorptions are typically strong and sharp.[5]

-

-

The Carbonyl (C=O) Stretch: The Most Conspicuous Peak (~1720 cm⁻¹):

-

The C=O stretch of the methyl ester is the most intense and readily identifiable absorption in the spectrum.[11][12] For a typical saturated, aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[6][13][14] However, in our molecule, the ester is conjugated with the aromatic ring. This resonance effect delocalizes the pi electrons of the carbonyl, slightly weakening the C=O bond and lowering its vibrational frequency.[15] Therefore, we expect a very strong, sharp peak in the range of 1730-1715 cm⁻¹ , characteristic of an α,β-unsaturated or aromatic ester.[13]

-

-

Aromatic C=C Ring Stretching (~1600 cm⁻¹ and ~1500-1450 cm⁻¹):

-

The stretching of the carbon-carbon double bonds within the benzene ring produces a series of absorptions.[7] Two of the most characteristic and reliable bands appear near 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range.[6][7][8][16] These bands are of variable intensity, from medium to strong, and their presence is a strong confirmation of the aromatic core.[11]

-

This region contains a high density of peaks, many of which arise from complex bending and stretching vibrations involving the entire molecular skeleton. While complex, it contains highly diagnostic information.[17]

-

Ester C-O Stretches (~1300-1000 cm⁻¹):

-

Esters are characterized by two distinct C-O single bond stretching vibrations, which contribute to a unique pattern sometimes called the "Rule of Three" (a strong C=O stretch plus two strong C-O stretches).[18] These appear as two or more strong bands in the 1300-1000 cm⁻¹ region.[13] We can assign the higher frequency band (around 1300-1250 cm⁻¹ ) to the asymmetric C-O-C stretch (Ar-CO-O) and a strong band around 1150-1100 cm⁻¹ to the symmetric O-C-C stretch (O-CH₃).

-

-

C-H Bending Vibrations:

-

Aliphatic C-H Bends (~1465 cm⁻¹ and ~1380 cm⁻¹): The methyl and bromomethyl groups will exhibit scissoring and rocking/bending vibrations. Look for a medium intensity band around 1450 cm⁻¹ for the CH₂ and CH₃ bending, and another near 1375 cm⁻¹ for the CH₃ symmetric bend ("umbrella" mode).[3]

-

Aromatic C-H Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the aromatic ring.[7] For a 1,2,4-trisubstituted ring, which has two adjacent free hydrogens, a strong band is expected in the 840-800 cm⁻¹ region.[19]

-

-

The Carbon-Bromine (C-Br) Stretch (~690-515 cm⁻¹):

-

The stretching vibration of the C-Br bond is found at low frequencies due to the high mass of the bromine atom. This peak is expected to be of medium to strong intensity in the 690-515 cm⁻¹ range.[17] Its presence confirms the bromination of the methyl group.

-

Summary of Key Spectroscopic Data

The following table consolidates the expected FTIR absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 3000 | Weak-Medium | =C-H Stretch | Aromatic Ring |

| ~3000 - 2850 | Medium-Strong | C-H Stretch | -CH₃, -CH₂Br |

| ~1720 | Very Strong, Sharp | C=O Stretch (Conjugated) | Methyl Ester |

| ~1600 & ~1475 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| ~1465 | Medium | C-H Bend | -CH₃, -CH₂Br |

| ~1380 | Medium | C-H Symmetric Bend | -CH₃ |

| ~1300 - 1250 | Strong | Asymmetric C-O-C Stretch | Methyl Ester |

| ~1150 - 1100 | Strong | Symmetric O-C-C Stretch | Methyl Ester |

| ~840 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

| ~690 - 515 | Medium-Strong | C-Br Stretch | Bromomethyl |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the generation of a reliable and reproducible spectrum, the following protocol, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended as a best practice. ATR is often preferred for solids due to its minimal sample preparation.[4][20]

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

-

Instrument Preparation: Ensure the spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the center of the ATR crystal.

-

Applying Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[20] This is crucial for achieving a strong, high-quality signal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: Retract the press, remove the sample, and thoroughly clean the ATR crystal as described in step 2 to prevent cross-contamination.

Visualization of Key Molecular Vibrations

The following diagram illustrates the structure of this compound and highlights the key bonds responsible for its characteristic infrared absorptions.

Caption: Key vibrational modes of this compound.

Conclusion

The FTIR spectrum of this compound is rich with information that allows for its unequivocal identification. The dominant features are the strong, conjugated carbonyl absorption around 1720 cm⁻¹, the complex C-O stretching pattern between 1300-1000 cm⁻¹, and the distinct C-H absorptions for both aromatic and aliphatic components. Further confirmation is provided by the aromatic C=C stretching bands and, crucially, the low-frequency C-Br stretch and the out-of-plane bending patterns that confirm the substitution on the aromatic ring. By following a systematic, region-by-region analysis as outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the success of their drug development and research endeavors.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. drawellanalytical.com [drawellanalytical.com]

Introduction to 2-Bromomethyl-4-methyl-benzoic acid methyl ester and the Imperative of Solubility Data

An In-Depth Technical Guide to Determining the Solubility of 2-Bromomethyl-4-methyl-benzoic acid methyl ester in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the methodologies for determining the solubility of this compound, a key building block in organic synthesis, in various organic solvents. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles to ensure data integrity and reproducibility.

This compound (CAS: 622847-32-9) is a substituted aromatic carboxylic acid ester.[1] Its molecular structure, featuring a bromine atom and a methyl ester group, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification processes (such as crystallization), and the formulation of final products.

The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility.[2][3] Poor solubility can lead to low absorption and inadequate systemic exposure, rendering a potentially potent drug ineffective. Therefore, accurate solubility data is essential from the earliest stages of drug discovery and development.[4] This guide will delve into the established methods for experimentally determining the solubility of this compound, providing the necessary protocols to generate reliable and consistent data.

Physicochemical Properties: A Foundation for Understanding Solubility

Before embarking on experimental solubility determination, it is crucial to understand the physicochemical properties of the solute. These properties provide insights into how the molecule will interact with different solvents.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-Bromo-2-(bromomethyl)benzoic acid methyl ester | 4-(Bromomethyl)benzoic acid methyl ester |

| CAS Number | 622847-32-9[1] | 78471-43-9[5][6] | 2417-72-3[7][8] |

| Molecular Formula | C10H11BrO2[1] | C9H8Br2O2[5][6] | C9H9BrO2[7][8] |

| Molecular Weight | 243.1 g/mol [1] | 307.97 g/mol [5][6] | 229.07 g/mol [7][8] |

| Appearance | Not specified | White to light yellow powder/crystal | White to off-white crystalline powder[8] |

| Melting Point | Not specified | 76-78 °C[5] | 57-58 °C[7][8] |

| Boiling Point | Not specified | 364.3 ± 32.0 °C (Predicted)[5] | 130-135 °C at 2 mm Hg[7][8] |

| Water Solubility | Not specified | Slightly soluble in water[5] | Lowly soluble in water[7] |

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the presence of both polar (ester group) and non-polar (aromatic ring, methyl group, bromine) moieties in this compound, its solubility will be influenced by the polarity of the organic solvent. For instance, it is expected to have higher solubility in moderately polar solvents that can engage in dipole-dipole interactions.

Experimental Determination of Solubility: Methodologies and Protocols

There are two primary methods for determining the equilibrium solubility of a solid in a liquid: the shake-flask method and the gravimetric method. Both are grounded in the principle of creating a saturated solution in equilibrium with the solid solute.[4]

The Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[9][10] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

-

Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated and that an equilibrium is established between the dissolved and undissolved solute.[9]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature using a thermostatically controlled water bath or incubator is crucial for obtaining accurate and reproducible results.[11]

-

Agitation: Continuous agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and accelerating the attainment of equilibrium.[12]

-

Equilibration Time: The time required to reach equilibrium can vary. It is essential to determine this by sampling and analyzing the supernatant at different time points until the concentration remains constant.[9]

-

Phase Separation: Complete separation of the undissolved solid from the saturated solution is critical to avoid overestimation of the solubility. This is typically achieved by filtration or centrifugation.[12]

-

Analytical Quantification: Using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy provides an accurate and precise measurement of the solute concentration in the saturated solution.[9]

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.[12]

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of the dissolved solute.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

-

Caption: Workflow of the Equilibrium (Shake-Flask) Method.

The Gravimetric Method

The gravimetric method is a simpler, classical technique that relies on the direct measurement of mass.[14] It involves preparing a saturated solution, separating a known mass of this solution, evaporating the solvent, and weighing the remaining solute.

-

Saturated Solution: As with the shake-flask method, ensuring the solution is saturated is paramount for accurate solubility determination.[3][11]

-

Accurate Weighing: This method's accuracy is highly dependent on the precision of the analytical balance used for all mass measurements.[14]

-

Complete Solvent Evaporation: The solvent must be completely removed to ensure that the final weight corresponds only to the dissolved solute. This is typically achieved by drying in an oven at a temperature below the solute's melting or decomposition point.[11]

-

Constant Weight: Drying to a constant weight confirms that all the solvent has been evaporated.[11]

-

Preparation of Saturated Solution:

-

Add an excess of this compound to the chosen organic solvent in a flask.

-

Stopper the flask and shake it vigorously for an extended period, ensuring it is at a constant temperature, until the solution is saturated.[11]

-

-

Sample Collection and Weighing:

-

Allow the undissolved solid to settle.

-

Filter the saturated solution to remove any solid particles.

-

Accurately weigh a clean, dry evaporating dish (W1).

-

Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the filtrate (W2).

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtrate in a fume hood, potentially using a steam bath or a rotary evaporator.

-

Once the bulk of the solvent has evaporated, place the evaporating dish in an oven at a suitable temperature to dry the residue completely.

-

-

Final Weighing:

-

Cool the evaporating dish in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dry solute (W3).

-

Repeat the drying and weighing steps until a constant weight is obtained.

-

-

Calculation:

-

Weight of the solute = W3 - W1

-

Weight of the solvent = W2 - W3

-

Solubility (g of solute / 100 g of solvent) = [(W3 - W1) / (W2 - W3)] x 100

-

Caption: Workflow of the Gravimetric Method for Solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

Table 2: Template for Reporting Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |

| Methanol | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Acetone | 25 | Shake-Flask | |

| Ethyl Acetate | 25 | Shake-Flask | |

| Dichloromethane | 25 | Shake-Flask | |

| Toluene | 25 | Shake-Flask | |

| Add other solvents and temperatures as needed |

Conclusion

The determination of the solubility of this compound in organic solvents is a critical step in its application in research and development. This guide has provided a detailed overview of two robust and reliable methods: the equilibrium shake-flask method and the gravimetric method. By understanding the principles behind these techniques and adhering to the detailed protocols, researchers can generate high-quality, reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. This compound 97% | CAS: 622847-32-9 | AChemBlock [achemblock.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

Introduction

Methyl 2-(bromomethyl)-4-methylbenzoate is a key building block in organic synthesis, finding application in the development of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a methyl ester, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the critical parameters that govern the reaction pathways. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Primary Synthetic Strategy: Wohl-Ziegler Bromination

The most direct and widely employed method for the synthesis of methyl 2-(bromomethyl)-4-methylbenzoate is the free-radical bromination of methyl 2,4-dimethylbenzoate. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic position of the methyl group at the 2-position of the benzene ring.[1][2][3]

Mechanistic Insight

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[2][4] The key steps are:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved upon heating or UV irradiation to generate radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from N-bromosuccinimide (NBS) to generate a bromine radical.

-

The bromine radical then abstracts a hydrogen atom from the benzylic methyl group of methyl 2,4-dimethylbenzoate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

This benzylic radical reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired product and a new bromine radical, which continues the chain. The Br₂ is generated from the reaction of HBr with NBS.[4]

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position is due to the stability of the resulting benzylic radical, which is delocalized over the aromatic ring.

Synthetic Workflow Overview

Caption: Wohl-Ziegler bromination of methyl 2,4-dimethylbenzoate.

Selection and Preparation of Starting Materials

A critical aspect of synthesizing methyl 2-(bromomethyl)-4-methylbenzoate is the availability and purity of the starting material, methyl 2,4-dimethylbenzoate. This section outlines the common methods for its preparation.

Primary Starting Material: Methyl 2,4-dimethylbenzoate

Methyl 2,4-dimethylbenzoate is the immediate precursor for the target molecule. While commercially available, it can also be readily synthesized in the laboratory.

Synthesis of Methyl 2,4-dimethylbenzoate via Fischer Esterification

The most common laboratory-scale synthesis of methyl 2,4-dimethylbenzoate involves the Fischer esterification of 2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[5][6]

Caption: Synthesis of methyl 2,4-dimethylbenzoate.

Precursor to the Starting Material: 2,4-Dimethylbenzoic Acid

For laboratories where 2,4-dimethylbenzoic acid is the more readily available starting material, the synthesis of the target molecule becomes a two-step process: esterification followed by bromination. 2,4-dimethylbenzoic acid can be synthesized from m-xylene.

Synthesis of 2,4-Dimethylbenzoic Acid from m-Xylene

A method for preparing 2,4-dimethylbenzoic acid involves the carboxylation of m-xylene using carbon dioxide in the presence of a Lewis acid catalyst such as aluminum trichloride.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,4-dimethylbenzoate

Materials:

-

2,4-Dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Dichloromethane (or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylbenzoic acid (1.0 eq).

-

Add an excess of methanol (5-10 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 2,4-dimethylbenzoate. The product is often of sufficient purity for the next step, but can be further purified by distillation if necessary.

Protocol 2: Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

Materials:

-

Methyl 2,4-dimethylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable solvent (Note: CCl₄ is toxic and ozone-depleting; safer alternatives should be considered where possible).[2]

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1.0 eq) in carbon tetrachloride (or an alternative solvent).

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Heat the mixture to reflux. The reaction can be initiated with a heat lamp if necessary.

-

Maintain at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.[2]

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system such as hexane/ethyl acetate or by column chromatography on silica gel to afford pure methyl 2-(bromomethyl)-4-methylbenzoate.

| Parameter | Typical Value |

| Yield (Esterification) | >90% |

| Yield (Bromination) | 70-85% |

| Purity (after purification) | >98% |

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also corrosive and an oxidizer.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a known carcinogen and is toxic. It should be handled with extreme care in a fume hood, and alternative solvents should be considered.

-

Brominating Agents: Benzylic bromides are often lachrymators and irritants. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Radical Initiators: AIBN and BPO can decompose violently upon heating. They should be stored and handled according to the manufacturer's recommendations.

Conclusion